molecular formula C8H8ClNO2 B111978 2-Amino-4-chloro-5-methylbenzoic acid CAS No. 155184-81-9

2-Amino-4-chloro-5-methylbenzoic acid

Cat. No. B111978
M. Wt: 185.61 g/mol
InChI Key: FDCMZVNLUFYRAI-UHFFFAOYSA-N
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Description

“2-Amino-4-chloro-5-methylbenzoic acid” is a chemical compound with the molecular formula C8H8ClNO2 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-chloro-5-methylbenzoic acid” consists of a benzene ring substituted with an amino group (NH2), a chlorine atom (Cl), and a methyl group (CH3) at positions 2, 4, and 5 respectively . The carboxylic acid group (COOH) is attached to the benzene ring .


Physical And Chemical Properties Analysis

“2-Amino-4-chloro-5-methylbenzoic acid” is a powder . It has a molecular weight of 185.61 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Chloranthraniliprole : 2-Amino-4-chloro-5-methylbenzoic acid is used as an intermediate in the synthesis of chloranthraniliprole, a significant agricultural chemical. This process includes various stages like hydrogenation, chlorination, and amination, yielding chloranthraniliprole with high purity and yield (Zheng Jian-hong, 2012).

Role in Anti-Cancer Drug Synthesis

  • Key Intermediate in Anti-Cancer Drugs : This chemical serves as a key intermediate in the synthesis of some anti-cancer drugs that inhibit thymidylate synthase. This involves multiple stages of chemical reactions, providing significant insights into new pharmaceutical applications (Cao Sheng-li, 2004).

Supramolecular Chemistry and Crystallography

  • Hydrogen Bonded Supramolecular Association : In the realm of crystallography and molecular design, 2-Amino-4-chloro-5-methylbenzoic acid is involved in the formation of supramolecular salts. These salts exhibit diverse non-covalent interactions and hydrogen bonding, crucial for understanding molecular assemblies and crystal structures (N. C. Khalib et al., 2014).

Synthesis of Chemical Compounds

  • Synthesis of 5-(2-Amino-4-chlorophenyl)tetrazole : This chemical is utilized in the preparation of 5-(2-amino-4-chloro)phenyltetrazole, a compound with potential applications in various chemical industries. The synthesis involves cyanidation and hydrogenation processes, highlighting the versatility of 2-Amino-4-chloro-5-methylbenzoic acid in chemical synthesis (Li Fu-gang, 2006).

Solvent and Solution Studies

  • Solubility and Solution Process Research : Studies on the solubility of 2-Amino-4-chloro-5-methylbenzoic acid in various solvents are crucial for its purification and application in different industrial processes. These studies involve understanding the solubility behavior across a range of temperatures and solvents, contributing to process optimization in chemical industries (A. Zhu et al., 2019).

Molecular Structure Analysis

  • Crystal and Molecular Structure Studies : Detailed analysis of the crystal and molecular structure of 2-Amino-4-chloro-5-methylbenzoic acid provides insights into its geometric configuration, bonding, and potential interactions in various applications, essential for researchers in crystallography and molecular design (G. Brown & R. E. Marsh, 1963).

Doping in Polyaniline Synthesis

  • Polyaniline Doping : The compound is explored as a dopant in the synthesis of polyaniline, a conductive polymer. This application is significant in the field of material science, particularly in developing advanced materials with enhanced electrical properties (C. A. Amarnath & S. Palaniappan, 2005).

Pharmaceutical Metabolite Research

  • Metabolite of Pharmaceutical Compounds : This chemical is involved in the synthesis of metabolites of certain drugs, providing a pathway to understand drug metabolism and pharmacokinetics, which is crucial in drug development and testing (V. Maurich, M. De Amici, & C. De Micheli, 1994).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

The future directions of “2-Amino-4-chloro-5-methylbenzoic acid” are not clearly defined due to the lack of specific information .

properties

IUPAC Name

2-amino-4-chloro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCMZVNLUFYRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454988
Record name 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-methylbenzoic acid

CAS RN

155184-81-9
Record name 2-Amino-4-chloro-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155184-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-AMINO-4-CHLORO-5-METHYLBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-chloro-5-methylbenzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of 5-chloro-2-cyano-4-methylaniline (4.0 g,0.024 mol), 30% aqueous KOH solution (56 ml), and 30% hydrogen peroxide (4 ml) was placed in an oil bath preheated to 130° C., then stirred at this temperature for 2 hours (a clear solution had obtained after 1.5 h). The clear solution was then allowed to cool to room temperature, diluted with water (200 ml), and acidified to pH ˜5.50 with 3N HCl, then allowed to stand at room temperature for few hours. The off white solid was collected by filtration, washed with water and dried in vacuo over P2O5 (4.13 g, 93%), mp 212-215° C. 1H-NMR (DMSO-d6) 2.16 (s, 3H, CH3), 6.83, 7.62 (2×s, 2H, 3-H, 6-H), 8.50 (br s, 2H, NH2); MS (FAB, m/z): 188, 186 (M+H)+; FAB-HRMS: measured: 185.0256; calculated for C8H8ClNO2 (M+) 185.0244.
Quantity
4 g
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56 mL
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4 mL
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200 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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